Liver-expressed antimicrobial peptide 2

Antimicrobial Mechanism Structure-Activity Relationship Recombinant Production

Liver-expressed antimicrobial peptide 2 (LEAP-2) is a 40-residue cationic antimicrobial peptide (CAMP) initially isolated from human blood ultrafiltrate. It is characterized by a compact central core containing a β-hairpin and a 3(10)-helix, stabilized by two conserved disulfide bonds (Cys17-28 and Cys23-33), which represents a unique fold among CAMPs.

Molecular Formula
Molecular Weight
Cat. No. B1576172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiver-expressed antimicrobial peptide 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) Procurement: A Dual-Function Peptide Differentiated by Structure & Receptor Activity


Liver-expressed antimicrobial peptide 2 (LEAP-2) is a 40-residue cationic antimicrobial peptide (CAMP) initially isolated from human blood ultrafiltrate [1]. It is characterized by a compact central core containing a β-hairpin and a 3(10)-helix, stabilized by two conserved disulfide bonds (Cys17-28 and Cys23-33), which represents a unique fold among CAMPs [2]. Unlike many in-class peptides that serve a single primary function, LEAP-2 is distinguished by its dual role as both a broad-spectrum antimicrobial agent and a high-affinity endogenous antagonist of the growth hormone secretagogue receptor (GHS-R1a), with a reported IC50 of 6.0 nM . This bifunctionality makes it a uniquely versatile molecule for research and industrial applications spanning infectious disease, metabolism, and obesity.

Why Substituting LEAP-2 with In-Class Antimicrobial Peptides Like Hepcidin or Beta-Defensin-2 Fails for Multi-Target Research


Swapping LEAP-2 for another liver-derived cationic AMP, such as hepcidin, is scientifically invalid because their activities are fundamentally non-redundant. While hepcidin is primarily an iron-regulating hormone with secondary antimicrobial effects, LEAP-2 functions as a direct membrane-permeabilizing antimicrobial and a high-affinity ghrelin receptor antagonist, roles that hepcidin cannot fulfill [1]. Similarly, human beta-defensin-2 (hBD-2) has poor activity against Gram-positive Staphylococcus aureus (MIC of 62 µg/mL) [2], whereas LEAP-2 exhibits potent anti-staphylococcal activity (MIC 1.56-3.125 µM) via a distinct mechanism involving bacterial DNA hydrolysis and membrane disruption [3]. These profound functional and mechanistic divergences mean that generic substitution across these peptides would lead to irreproducible experimental results and flawed procurement decisions.

Quantitative Differentiation Guide for LEAP-2 Against Closest Analogs and Alternatives


Head-to-Head Superiority of Linear vs. Oxidized LEAP-2 in Antimicrobial Potency

Linear (reduced) LEAP-2 is not simply equivalent to its oxidized native form; it is markedly superior. In a direct head-to-head comparison, linear LEAP-2 demonstrated a minimum inhibitory concentration (MIC) of 12.5 μM against Bacillus megaterium, which was 16-fold more potent than the oxidized form which required 200 μM [1]. This potency was comparable to the benchmark peptide magainin 2 [1]. This finding fundamentally alters procurement decisions for recombinant production, as an oxidative refolding step is not required for enhanced activity.

Antimicrobial Mechanism Structure-Activity Relationship Recombinant Production

Broad-Spectrum Gram-Positive Activity of Fish-Derived LEAP-2 Against Clinical Pathogens vs. Human Beta-Defensin-2

A cross-study comparison reveals a critical antimicrobial spectrum advantage for certain LEAP-2 variants. A patented LEAP-2 ortholog from the fish *Sebastiscus marmoratus* (sm-LEAP2) exhibited an MIC range of 1.56-3.125 μM against the key pathogen *Staphylococcus aureus* [1]. In contrast, human beta-defensin-2 (hBD-2), a common in-class alternative, has a reported MIC of 62 µg/mL (approx. 14.3 μM) against *S. aureus* and is often described as ineffective against this Gram-positive species [2]. This indicates that sm-LEAP2 is potentially 5-10 times more potent on a molar basis against this clinically relevant target.

Antimicrobial Spectrum Gram-Positive Bacteria Aquatic Pathogens

Dual-Functionality: Unique High-Affinity GHS-R1a Antagonism Absent in Closest Structural Analogs

LEAP-2 possesses a secondary, high-value function absent in its closest structural analogs like hepcidin. It acts as a potent endogenous antagonist of the ghrelin receptor (GHS-R1a) with an IC50 of 6.0 nM . Structure-activity relationship studies confirm that palmitoylated N-terminal LEAP-2(1-14) fragments can act as inverse agonists, suppressing the receptor's internal activity with EC50 values in the 10⁻⁸ M range [1]. This is a class-level differentiator; other liver-expressed AMPs like hepcidin show no such receptor interaction, making LEAP-2 the only peptide in its class with dual antimicrobial and metabolic signaling capability.

Metabolic Regulation GHS-R1a Antagonist Appetite Control

Differential Constitutive and Inducible Tissue Expression Pattern vs. Hepcidin

Unlike hepcidin, whose hepatic expression is primarily constitutive and iron-regulated, LEAP-2 expression is distinctly inducible by bacterial challenge in extra-hepatic tissues. A direct comparative study in pigs showed that Salmonella infection induced LEAP-2 expression in bone marrow and intestinal tissues, while hepcidin mRNA was not influenced in the liver [1]. Furthermore, LEAP-2 is expressed in a wider range of primary and secondary immune sites (intestine and kidney) compared to hepcidin's predominantly hepatic restriction [1].

Gene Expression Innate Immunity Tissue Distribution

Synergistic Enhancement of Antibiotic Activity Against Drug-Resistant Bacteria

Topmouth culter LEAP-2 demonstrates a class-valuable feature by significantly alleviating ampicillin-resistant Aeromonas hydrophila infection when used in combination [1]. While the MIC of LEAP-2 alone ranges broadly from 18.75 to 150 µg/mL against various aquatic pathogens, its combination with conventional antibiotics produces a synergistic effect that overcomes resistance mechanisms [1]. This class-level inference suggests LEAP-2 peptides can function as antibiotic adjuvants, a feature not commonly reported for other fish-derived peptides like piscidins or moronecidins in equivalent models.

Antibiotic Resistance Synergy Gram-Negative Bacteria

Optimal Application Scenarios Leveraging LEAP-2's Verifiable Differentiators


Cost-Effective Recombinant Production of Potent Antimicrobials Using Linear LEAP-2

Directly stemming from the evidence that linear LEAP-2 is 16-fold more potent than its oxidized counterpart [1], this scenario involves the large-scale production of recombinant linear LEAP-2 in E. coli without a complex oxidative refolding step. The resulting high-activity linear peptide is ideal for use as a component in industrial antimicrobial coatings, preservatives, or feed additives, significantly reducing downstream processing costs.

Multi-Functional In Vivo Research Probe for the Gut-Brain-Immune Axis

Leveraging its unique dual functionality as a GHS-R1a antagonist with 6.0 nM affinity [1] and an inducible antimicrobial at mucosal surfaces , LEAP-2 is uniquely suited for systemic studies exploring the intersection of appetite regulation, innate immunity, and bacterial infection. This scenario is specifically for researchers requiring a single probe to simultaneously modulate metabolic signaling and track antimicrobial responses in models of diet-induced obesity co-challenged with enteric pathogens.

Research on Novel Anti-Obesity Peptide Analogs via N-terminal Lipidation

Based on the evidence that palmitoylated LEAP-2(1-14) acts as a stable inverse agonist on GHSR1a with enhanced plasma stability [1], this scenario involves the procurement of LEAP-2 N-terminal fragments for structure-based drug design. This application is specifically for laboratories developing next-generation anti-obesity peptide therapeutics, where the ghrelin receptor inverse agonism profile is the critical selection criterion.

Overcoming Antibiotic Resistance in Aquaculture with Synergistic LEAP-2 Formulations

Supported by the evidence that LEAP-2 can significantly alleviate ampicillin-resistant Aeromonas hydrophila infection in synergy with antibiotics [1], this scenario is for industrial aquaculture units or veterinary pharmaceutical research. It involves formulating LEAP-2 as an antibiotic adjuvant to rescue the efficacy of failing antibiotics against resistant bacterial strains, a direct strategy proven effective in fish models.

Quote Request

Request a Quote for Liver-expressed antimicrobial peptide 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.